molecular formula C12H13NO2 B1446540 Methyl 2,6-dimethyl-1H-indole-3-carboxylate CAS No. 1082470-14-1

Methyl 2,6-dimethyl-1H-indole-3-carboxylate

Cat. No. B1446540
CAS RN: 1082470-14-1
M. Wt: 203.24 g/mol
InChI Key: BHJAYIUKGMSMHA-UHFFFAOYSA-N
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Description

“Methyl 2,6-dimethyl-1H-indole-3-carboxylate” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It is functionally related to an indole-3-carboxylic acid .


Synthesis Analysis

The synthesis of “Methyl 2,6-dimethyl-1H-indole-3-carboxylate” derivatives has been achieved through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .

Scientific Research Applications

Antiviral Agents

Indole derivatives have been identified as potent antiviral agents. Specifically, compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural modification of indole compounds, including the methyl ester group, can enhance their interaction with viral components, potentially blocking the replication process of viruses.

Anti-HIV Activity

The fight against HIV has seen the use of indole derivatives as a promising avenue. Compounds such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity . These derivatives target the replication process in infected cells, offering a pathway to develop new treatments for HIV.

Anticancer Immunomodulators

Indole derivatives, including Methyl 2,6-dimethyl-1H-indole-3-carboxylate, have been explored as potential anticancer immunomodulators . By modulating the immune response, these compounds can enhance the body’s ability to fight cancer cells, either alone or in combination with other treatments.

Antibacterial Agents

The antibacterial properties of indole derivatives make them valuable in the development of new antibiotics. Their mechanism of action often involves interfering with bacterial cell wall synthesis or protein function, which can lead to the death of the bacterial cells .

Inhibitors of Hepatitis C Virus

Indole derivatives have been investigated as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase . This enzyme is crucial for the replication of the virus, and its inhibition can significantly reduce the viral load in patients.

Histamine H1-Blocking Activity

Histamine H1 blockers are commonly used to treat allergies. Indole derivatives have been found to possess histamine H1-blocking activity, which can be beneficial in developing new antihistamines with potentially fewer side effects .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their biological properties and their potential to be the target . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

Methyl 2,6-dimethyl-1H-indole-3-carboxylate, also known as 2,6-Dimethylindole-3-carboxylic acid methyl ester, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives like Methyl 2,6-dimethyl-1H-indole-3-carboxylate can influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It’s known that indole derivatives can cross the blood-brain barrier, suggesting good bioavailability .

Result of Action

Indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of alzheimer’s disease . They have also been shown to inhibit ion exchange, melatonin synthesis, and aziridine production .

Action Environment

The action, efficacy, and stability of Methyl 2,6-dimethyl-1H-indole-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature

properties

IUPAC Name

methyl 2,6-dimethyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-5-9-10(6-7)13-8(2)11(9)12(14)15-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJAYIUKGMSMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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